molecular formula C29H30N4O6S2 B2548576 Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 887224-55-7

Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2548576
CAS No.: 887224-55-7
M. Wt: 594.7
InChI Key: GFXZAPVBADIAER-UHFFFAOYSA-N
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Description

The molecule includes:

  • An ethyl carboxylate group at position 1, enhancing solubility and bioavailability.
  • A 4-isopropylphenyl substituent at position 3, contributing to hydrophobic interactions.
  • A 4-(pyrrolidin-1-ylsulfonyl)benzamido group at position 5, which may influence target binding and metabolic stability.

Properties

IUPAC Name

ethyl 4-oxo-3-(4-propan-2-ylphenyl)-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O6S2/c1-4-39-29(36)25-23-17-40-27(24(23)28(35)33(31-25)21-11-7-19(8-12-21)18(2)3)30-26(34)20-9-13-22(14-10-20)41(37,38)32-15-5-6-16-32/h7-14,17-18H,4-6,15-16H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXZAPVBADIAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that typically include:

  • Formation of Thieno[3,4-d]pyridazine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the isopropylphenyl and pyrrolidin-1-ylsulfonyl groups often utilizes nucleophilic substitution methods.

Research indicates that derivatives of this compound exhibit varied biological activities, which can be tailored by modifying substituents on the thieno[3,4-d]pyridazine scaffold .

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
  • Case Studies : In vitro studies have demonstrated effectiveness against various cancer cell lines, including breast and liver cancer .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation markers in preclinical models. Its potential dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways suggests a role in treating inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate:

  • Target Interactions : Insights into how the compound interacts with proteins involved in cancer progression and inflammation.
  • Structure-Activity Relationship (SAR) : Understanding which modifications enhance biological activity can guide further synthesis efforts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with ethyl benzoate derivatives and heterocyclic systems reported in the literature. Below is a detailed comparison with analogs from and related frameworks:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Potential Applications
Target Compound Thieno[3,4-d]pyridazine Ethyl carboxylate, 4-isopropylphenyl, 4-(pyrrolidin-1-ylsulfonyl)benzamido Kinase inhibition, Drug discovery
I-6230 Pyridazine Ethyl carboxylate, 4-(pyridazin-3-yl)phenethylamino Anticancer, Enzyme modulation
I-6232 6-Methylpyridazine Ethyl carboxylate, 4-(6-methylpyridazin-3-yl)phenethylamino Anti-inflammatory, Receptor binding
I-6273 Methylisoxazole Ethyl carboxylate, 4-(methylisoxazol-5-yl)phenethylamino Antimicrobial, Signal transduction
I-6373 3-Methylisoxazole Ethyl carboxylate, 4-(3-methylisoxazol-5-yl)phenethylthio Antioxidant, Metabolic regulation
I-6473 3-Methylisoxazole Ethyl carboxylate, 4-(3-methylisoxazol-5-yl)phenethoxy Neuroprotective, Ion channel modulation

Key Observations:

Core Heterocycle: The target compound’s thieno[3,4-d]pyridazine core distinguishes it from pyridazine or isoxazole-based analogs. This fused system may enhance π-π stacking interactions in biological targets compared to simpler heterocycles . Pyridazine derivatives (e.g., I-6230, I-6232) exhibit anticancer activity, suggesting the target compound’s pyridazine moiety could share similar mechanisms .

Substituent Effects: The pyrrolidin-1-ylsulfonyl group in the target compound introduces a sulfonamide linkage, which is absent in analogs. Sulfonamides are known to improve metabolic stability and binding affinity in drug design. Phenethylamino/thio/ethoxy groups in analogs (e.g., I-6273, I-6373) modulate electronic and steric properties, whereas the target compound’s 4-isopropylphenyl group may enhance lipophilicity for membrane penetration .

Research Findings and Limitations

  • Thermal Stability : Analogous sulfonamide-containing compounds (e.g., DATF in ) exhibit high thermal stability (decomposition >260°C), suggesting the target compound may share similar resilience .
  • Solubility : The ethyl carboxylate group in all analogs improves aqueous solubility, critical for bioavailability.
  • Gaps in Data: No direct pharmacological or crystallographic data for the target compound are available in the provided evidence. Comparative analysis relies on structural extrapolation.

Q & A

Q. What synthetic strategies are recommended for constructing the thieno[3,4-d]pyridazine core in this compound?

The thieno[3,4-d]pyridazine scaffold can be synthesized via cyclocondensation reactions. For example:

  • Start with a thiophene derivative functionalized with nitrile and ester groups.
  • Perform a [4+2] cycloaddition with hydrazine derivatives to form the pyridazine ring.
  • Optimize reaction conditions (e.g., solvent: DMF, temperature: 80–100°C) to enhance yield .
  • Introduce substituents (e.g., 4-isopropylphenyl) early to avoid steric hindrance in later steps.

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

  • 1H/13C NMR : Assign peaks for the pyrrolidine-sulfonyl group (δ ~2.8–3.5 ppm for pyrrolidine protons) and the ethyl carboxylate (δ ~1.3 ppm for CH3, δ ~4.3 ppm for CH2).
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and sulfonamide (S=O at ~1150–1350 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular weight (C29H31N5O6S2, exact mass: 633.17 g/mol).
  • X-ray Crystallography : Resolve stereochemical ambiguities; similar compounds (e.g., isoxazolo-pyridazine derivatives) have been structurally validated via single-crystal studies .

Advanced Questions

Q. How can researchers optimize the coupling of the 4-(pyrrolidin-1-ylsulfonyl)benzamido group to the thienopyridazine core?

  • Use carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation.
  • Pre-activate the carboxylic acid group on the benzamido-sulfonamide precursor to improve electrophilicity.
  • Monitor reaction progress via TLC or HPLC to minimize side products (e.g., unreacted starting materials).
  • Reference similar syntheses of sulfonamide-linked heterocycles for solvent selection (e.g., DCM or THF) .

Q. What in silico approaches can predict the biological targets of this compound?

  • Molecular Docking : Screen against sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) using software like AutoDock Vina.
  • Pharmacophore Modeling : Identify key interactions (e.g., hydrogen bonding with the sulfonamide group).
  • MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS).
  • Validate predictions with enzyme inhibition assays (see Q6) .

Q. How might the 4-isopropylphenyl substituent influence the compound’s reactivity or bioactivity?

  • Steric Effects : The bulky isopropyl group may hinder π-π stacking but improve membrane permeability.
  • Electron-Donating Properties : Modulate electron density on the pyridazine ring, potentially altering redox behavior.
  • Compare with analogs (e.g., 3-phenyl derivatives) to isolate substituent effects .

Data Analysis and Contradictions

Q. How should discrepancies in enzyme inhibition data (e.g., IC50 values) be resolved?

  • Replicate assays under standardized conditions (pH, temperature, substrate concentration).
  • Verify compound purity (>95% via HPLC) and solubility (use DMSO stocks with <0.1% water).
  • Consider stereochemical purity; chiral centers in the pyrrolidine ring may affect activity.
  • Cross-reference with structurally related sulfonamides (e.g., benzenesulfonamide derivatives in carbonic anhydrase studies) .

Q. What strategies mitigate byproduct formation during the synthesis of the benzamido-sulfonamide moiety?

  • Stepwise Synthesis : First prepare the pyrrolidine-sulfonyl group, then couple to the benzoic acid derivative.
  • Use protective groups (e.g., Boc for amines) to prevent unwanted side reactions.
  • Employ high-resolution mass spectrometry (HRMS) to identify and quantify byproducts .

Methodological Tables

Q. Table 1: Key Spectroscopic Data for Structural Confirmation

TechniqueExpected Signals/PeaksReference Compound Data
1H NMR δ 1.3 (t, 3H, CH3), δ 4.3 (q, 2H, CH2)Ethyl carboxylate analogs
13C NMR δ 165–170 ppm (C=O), δ 55–60 ppm (pyrrolidine)Pyridazine derivatives
IR 1740 cm⁻¹ (ester C=O), 1340 cm⁻¹ (S=O)Sulfonamide studies

Q. Table 2: Suggested Enzyme Inhibition Assay Conditions

ParameterOptimal ConditionRationale
Enzyme Carbonic anhydrase IXSulfonamide sensitivity
Substrate 4-Nitrophenyl acetateColorimetric detection
Incubation Time 30 min at 37°CSteady-state kinetics
Inhibitor Conc. 0.1–100 µMIC50 determination

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